molecular formula C11H8N2O3S2 B15028066 2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid CAS No. 82158-60-9

2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B15028066
CAS No.: 82158-60-9
M. Wt: 280.3 g/mol
InChI Key: QWRNANMPPBNWBS-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (CAS: 1206831-16-4) is a rhodanine-3-acetic acid derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 3-pyridylmethylene group at the C-5 position and a thioxo group at C-2. Its synthesis involves Knoevenagel condensation of rhodanine-3-acetic acid with pyridine-3-carbaldehyde, a method established in the 1960s .

Properties

CAS No.

82158-60-9

Molecular Formula

C11H8N2O3S2

Molecular Weight

280.3 g/mol

IUPAC Name

2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C11H8N2O3S2/c14-9(15)6-13-10(16)8(18-11(13)17)4-7-2-1-3-12-5-7/h1-5H,6H2,(H,14,15)/b8-4-

InChI Key

QWRNANMPPBNWBS-YWEYNIOJSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O

Origin of Product

United States

Preparation Methods

Methyl Aminoacetate Hydrochloride Formation

Aminoacetic acid (30.0 g, 4.0 mol) is stirred with methanol (1.5 L) under cooling, followed by purging dry HCl gas into the mixture. Refluxing at 100°C for 2 hours yields methyl aminoacetate hydrochloride .

Methyl[(Chloroacetyl)Amino]Acetate Synthesis

The hydrochloride intermediate reacts with chloroacetyl chloride in water at 0–40°C, neutralized with sodium bicarbonate . This step produces methyl[(chloroacetyl)amino]acetate with high regioselectivity.

Xanthate Intermediate Formation

Potassium ethyl xanthate (271 g, 1.69 mol) is stirred in water (2.2 L) at 30–35°C, followed by adding methyl[(chloroacetyl)amino]acetate (280 g, 1.69 mol) dissolved in water (600 mL). The reaction proceeds for 5 hours, yielding methyl({[(ethoxycarbonothioyl)thio]acetyl}amino)acetate .

Cyclization to Thiazolidinone Ester

Cyclization of the xanthate intermediate with sodium methoxide in acetonitrile at 30–35°C generates methyl(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate . The ester is hydrolyzed using aqueous HCl (30%) at reflux (100°C) for 15 hours to yield 2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid .

The introduction of the 3-pyridylmethylene group at the 5-position of the thiazolidinone core is achieved via Knoevenagel condensation , a reaction pivotal for forming α,β-unsaturated carbonyl systems. Two distinct methodologies emerge from recent studies:

Classical Acid-Catalyzed Condensation

In a method adapted from PMC9145892, 2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid reacts with 3-pyridinecarboxaldehyde in acetic acid using 33% aqueous methylamine as a catalyst. The reaction mixture is refluxed for 6–8 hours, yielding the target compound after purification via recrystallization from ethanol (Yield: 68–72%).

Key Conditions

  • Solvent: Acetic acid
  • Catalyst: Methylamine (33% aqueous)
  • Temperature: 100°C (reflux)
  • Reaction Time: 6–8 hours

Ultrasound-Assisted Ionic Liquid Catalysis

A green chemistry approach from PMC3599507 employs task-specific ionic liquid [TMG][Lac] (20 mol%) under ultrasound irradiation (80°C, 20 minutes). This method enhances reaction efficiency, reducing time from hours to minutes while maintaining yields of 85–90%.

Optimized Protocol

  • Mix 2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid (1 mmol), 3-pyridinecarboxaldehyde (1 mmol), and [TMG][Lac] (20 mol%).
  • Irradiate with ultrasound (40 kHz) at 80°C for 20 minutes.
  • Extract the product with ethyl acetate and purify via column chromatography.

Comparative Analysis of Synthetic Methods

Parameter Classical Acid Method Ultrasound-Ionic Liquid
Catalyst Methylamine [TMG][Lac]
Solvent Acetic acid Solvent-free
Temperature 100°C 80°C
Reaction Time 6–8 hours 20 minutes
Yield 68–72% 85–90%
Environmental Impact Moderate (acidic waste) Low (recyclable catalyst)

The ultrasound method offers superior atom economy and sustainability , aligning with green chemistry principles. However, the classical approach remains valuable for large-scale synthesis due to its straightforward setup.

Mechanistic Insights

Knoevenagel Condensation Mechanism

The reaction proceeds via deprotonation of the thiazolidinone’s active methylene group (C5) by the base (methylamine or [TMG][Lac]), forming a resonance-stabilized enolate. Nucleophilic attack on the aldehyde’s carbonyl carbon generates an intermediate aldol adduct, which undergoes dehydration to yield the α,β-unsaturated product.

Role of Ionic Liquids

[TMG][Lac] acts as a dual solvent-catalyst , stabilizing the transition state through hydrogen bonding between the lactate anion and the aldehyde’s carbonyl oxygen. Ultrasound irradiation enhances mass transfer, accelerating enolate formation.

Challenges and Optimization Strategies

Byproduct Formation

Prolonged heating in acidic conditions may lead to ester hydrolysis or thioxo group oxidation . Mitigation involves strict temperature control and inert atmospheres.

Purification Difficulties

The product’s polar nature complicates isolation. Countercurrent chromatography or preparative HPLC is recommended for high-purity yields.

Chemical Reactions Analysis

Types of Reactions

2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its antimicrobial and anticancer effects. The thiazolidine ring and the pyridylmethylene group play a significant role in its binding affinity and specificity .

Comparison with Similar Compounds

Positional Isomers: Pyridyl Substituent Variations

The position of the pyridyl nitrogen significantly influences biological activity. Key comparisons include:

Compound Substituent Position Antifungal Activity (Candida spp.) Antibacterial Activity (Gram-positive) Key References
2-pyridylmethylidene derivative C-2 Strong inhibition (MIC: 7.8–125 µg/mL) Moderate to high (MIC: <125 µg/mL)
3-pyridylmethylidene derivative C-3 No significant activity Low or absent
4-pyridylmethylidene derivative C-4 No activity Not reported
  • Antifungal Activity: The 2-pyridyl derivative demonstrated potent growth inhibition against Candida tropicalis, C. This highlights the critical role of nitrogen positioning in target binding, possibly due to steric or electronic effects .
  • Antibacterial Activity : Rhodanine derivatives generally outperform oxygen-containing thiazolidine-2,4-dione analogues. However, π-deficient substituents like the 3-pyridyl group reduce activity against Staphylococcus aureus and Bacillus subtilis .

Electronic and Structural Modifications

  • Thiazolidine-2,4-dione vs. Rhodanine : Replacement of the thioxo (S) group in rhodanine with an oxo (O) group in thiazolidine-2,4-dione reduces antibacterial potency. Both scaffolds, however, show diminished activity with 3-pyridyl substituents .
  • Substituent Effects: Thiophene and Pyrazole Derivatives: Compounds with thiophene (e.g., [(5-phenyl-2-thienyl)methylene]) or pyrazole groups exhibit altered lipophilicity (LogPACD: 2.64 ± 0.84) and improved solubility, but their antimicrobial profiles remain understudied .

Molecular Docking and Dynamics Insights

  • Mycobacterium tuberculosis Targeting : A structurally related compound (2-[(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acid) showed binding affinity to shikimic acid kinase (MtSK), but the 3-pyridyl derivative lacks comparable data. Simulations suggest that substituent bulk and polarity influence target interactions .

Key Research Findings

  • Lipophilicity and Solubility : The 3-pyridyl derivative exhibits satisfactory solubility without requiring salt formation, but its low bioactivity suggests poor target engagement despite favorable physicochemical properties .
  • Structure-Activity Relationship (SAR) :
    • Pyridyl nitrogen position (C-2 > C-3 ≈ C-4) is critical for antifungal activity.
    • Thioxo > oxo substitution enhances antibacterial activity, but electronic effects of substituents (e.g., π-deficient 3-pyridyl) negate this advantage .

Biological Activity

2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid, a thiazolidinone derivative, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of diabetes management and antimicrobial activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazolidine ring with a pyridine substituent, contributing to its biological activity. The synthesis typically involves the reaction of thiazolidinone derivatives with various aldehydes and carboxylic acids under controlled conditions to yield the target compound.

Antidiabetic Properties

One of the primary areas of research concerning this compound is its role as an aldose reductase inhibitor . Aldose reductase is an enzyme implicated in diabetic complications due to its involvement in the polyol pathway. Studies have shown that derivatives of 2-thioxothiazolidin-3-yl acetic acids exhibit potent inhibition of aldose reductase (ALR2), with some compounds demonstrating submicromolar IC50 values. For instance, one derivative was found to be over five times more potent than the clinically used inhibitor epalrestat .

Table 1: Aldose Reductase Inhibition Potency

CompoundIC50 (µM)Comparison
Epalrestat1.5Reference
This compound<0.25More potent

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. Various derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups in the thiazolidine structure enhances this activity. For example, modifications that introduce hydrophobic groups have been correlated with increased antibacterial efficacy .

Table 2: Antimicrobial Activity of Derivatives

CompoundActivityTarget Bacteria
Compound AActiveE. coli
Compound BActiveS. aureus
This compoundModeratePseudomonas aeruginosa

Cytotoxicity

While some derivatives exhibit promising therapeutic effects, cytotoxicity remains a concern. In vitro studies on HepG2 liver cancer cells indicated that certain compounds showed low antiproliferative activity, suggesting a need for careful evaluation when considering these compounds for clinical use .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazolidine ring can significantly influence biological activity. For instance:

  • Pyridine Substitution : Enhances aldose reductase inhibition.
  • Alkyl Chain Length : Affects antimicrobial potency; longer chains generally increase activity.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Diabetes Model : In diabetic rat models, treatment with this compound led to reduced blood glucose levels and improved metabolic profiles compared to controls.
  • Infection Models : In vivo studies demonstrated significant reductions in bacterial load when administered alongside standard antibiotics.

Q & A

Q. What are the optimized synthetic routes for 2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid, and how do reaction conditions influence yield?

The compound is synthesized via Knoevenagel condensation between rhodanine-3-acetic acid and 3-pyridinecarbaldehyde. Key steps include refluxing in glacial acetic acid with sodium acetate (3–6 hours) under anhydrous conditions. Yield optimization involves controlling molar ratios (e.g., 1:1.2 aldehyde to rhodanine derivative) and purification via recrystallization from acetic acid or DMF mixtures. Impurities often arise from incomplete condensation or oxidation side reactions, which can be minimized by inert gas purging .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

  • 1H/13C NMR : Confirm the Z-configuration of the exocyclic double bond (δ 7.8–8.2 ppm for pyridyl protons; δ 160–170 ppm for carbonyl groups) .
  • LC-MS (ESI+) : Verify molecular weight ([M+H]+ expected at m/z 319.3) and purity (>95%) .
  • RP-HPLC : Analyze lipophilicity (logP) using C18 columns with acetonitrile/water gradients, critical for assessing bioavailability .

Q. What preliminary biological activities have been reported, and how are these assays designed?

The compound exhibits antifungal activity (e.g., Candida albicans, MIC = 16 µg/mL) and anticancer potential (IC50 ~20 µM in MCF-7 cells). Assays involve:

  • Broth microdilution (CLSI M27-A3 guidelines) for antimicrobial testing.
  • MTT assays with 48–72 hr exposure periods for cytotoxicity .

Advanced Research Questions

Q. How does the compound’s thioxo-pyridylmethylene moiety influence its mechanism of action in enzyme inhibition?

The thioxo group acts as a hydrogen-bond acceptor, targeting enzymes like dihydrofolate reductase (DHFR) or protein kinases. Molecular docking studies (e.g., AutoDock Vina) suggest binding affinity (-9.2 kcal/mol) to DHFR’s active site, with the pyridyl group enhancing solubility and π-π stacking with aromatic residues . Competitive inhibition assays (e.g., NADPH consumption monitoring) validate this mechanism .

Q. How can contradictory data in biological activity studies (e.g., variable IC50 values) be resolved?

Discrepancies often stem from assay conditions:

  • Solvent effects : DMSO concentrations >1% may alter membrane permeability.
  • Cell line variability : Use isogenic cell lines and standardized protocols (e.g., NCI-60 panel).
  • Redox interference : Include controls for thiol-reactive compounds using glutathione depletion assays .

Q. What strategies improve the compound’s metabolic stability without compromising activity?

  • Prodrug modification : Esterification of the acetic acid moiety (e.g., ethyl ester) enhances plasma stability (t1/2 increased from 1.2 to 4.8 hr in rat liver microsomes).
  • Substituent tuning : Introducing electron-withdrawing groups (e.g., -CF3) at the pyridyl C4 position reduces CYP3A4-mediated oxidation .

Q. How do computational models predict structure-activity relationships (SAR) for derivatives?

  • QSAR models : Use descriptors like polar surface area (PSA >80 Ų correlates with poor BBB penetration).
  • DFT calculations : HOMO-LUMO gaps (~4.5 eV) predict electrophilic reactivity at the thioxo group, guiding derivatization .

Methodological Challenges

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Low yields (40–60%) : Switch to microwave-assisted synthesis (20 min, 100°C), improving yields to 75–85% .
  • Scalability issues : Continuous-flow reactors with immobilized catalysts (e.g., SiO2-supported acetic acid) enhance reproducibility .

Q. How can researchers validate target engagement in complex biological systems?

  • Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein denaturation shifts (ΔTm >2°C).
  • Photoaffinity labeling : Incorporate azide groups into derivatives for click chemistry-based target identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.